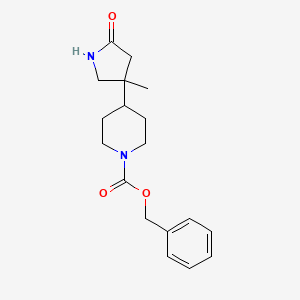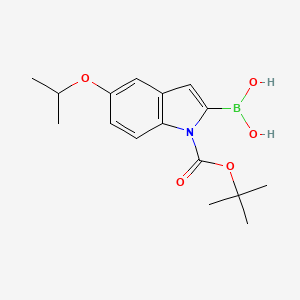
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H22BNO5 and a molecular weight of 319.161 g/mol. This compound is known for its unique structure, which includes an indole core, a boronic acid group, and a tert-butyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial production methods for this compound typically involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility, ensuring high purity and quality.
Analyse Chemischer Reaktionen
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester can be compared with other boronic acid derivatives and indole-based compounds. Similar compounds include:
Phenylboronic Acid: A simple boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Indole-3-boronic Acid: An indole-based boronic acid used in organic synthesis and medicinal chemistry.
1H-Indole-3-carboxylic Acid: An indole derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of an indole core, a boronic acid group, and a tert-butyl ester group, which imparts unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C16H22BNO5 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-propan-2-yloxyindol-2-yl]boronic acid |
InChI |
InChI=1S/C16H22BNO5/c1-10(2)22-12-6-7-13-11(8-12)9-14(17(20)21)18(13)15(19)23-16(3,4)5/h6-10,20-21H,1-5H3 |
InChI-Schlüssel |
XGIVWCIJMILHKU-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12944861.png)
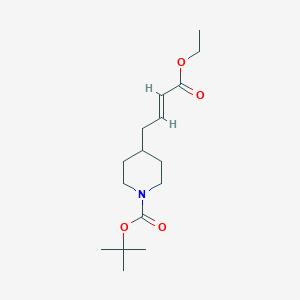
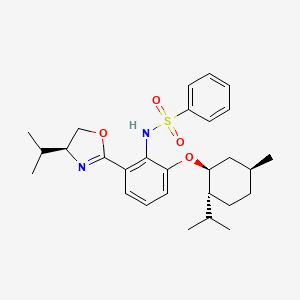
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)
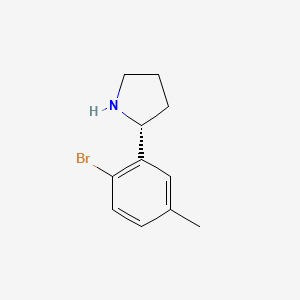
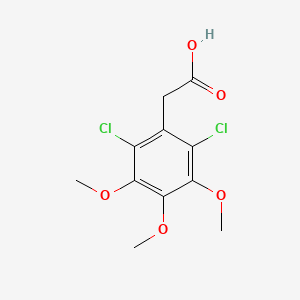


![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
